3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid
Description
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid monohydrate is a fluorinated oxopropanoic acid derivative with the molecular formula C₉H₇F₃O₄ and a molecular weight of 236.14 g/mol . Its structure features a 2-oxopropanoic acid backbone substituted with two fluorine atoms at the β-carbon and a 4-fluorophenyl group. The monohydrate form suggests moderate hydrophilicity, while the fluorine substituents enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
3,3-difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPLRGNBYIHWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex fluorinated compounds. Its unique fluorination pattern allows chemists to explore new synthetic routes and develop derivatives with enhanced properties.
Biology
Research indicates that 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid may act as an enzyme inhibitor . The fluorinated structure can enhance binding affinity to specific enzymes, potentially leading to significant biological activities.
Medicine
This compound is being investigated for its potential in drug development . The incorporation of fluorine can improve the metabolic stability of drugs, making them more effective in therapeutic applications.
Industry
In industrial applications, 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid is utilized in the production of specialty materials that exhibit unique properties such as increased resistance to degradation and improved mechanical strength.
Research has highlighted several potential biological activities associated with 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid:
- Enzyme Inhibition : Studies have suggested that this compound can inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary findings indicate potential efficacy against bacterial strains.
Case Studies and Research Findings
-
Inhibition of Enzymes :
- A study demonstrated that derivatives of this compound inhibited the activity of certain enzymes involved in metabolic processes. This highlights its potential use in developing therapeutics targeting metabolic disorders.
-
Antimicrobial Activity Assessment :
- Research involving analogs showed promising antimicrobial effects against various pathogens. These findings suggest further exploration could lead to therapeutic applications in infectious diseases.
Mechanism of Action
The mechanism by which 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, often leading to more potent biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-2-oxopropanoic Acid
This analog lacks the β-difluoro substitution present in the target compound, resulting in a lower molecular weight (182.15 g/mol ) and reduced steric/electronic effects. The absence of β-fluorine atoms likely decreases acidity at the α-carbon and metabolic stability compared to the difluorinated derivative .
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid
Incorporating a difluorophenyl-oxazole moiety, this compound exhibits a 12-membered hybrid structure with increased rigidity and aromaticity. The oxazole ring may enhance π-π stacking interactions in biological targets, but the propanoic acid chain is shorter than the oxopropanoic acid backbone, altering solubility and hydrogen-bonding capacity .
Non-Fluorinated Analogs and Chlorinated Derivatives
3-(Benzylcarbamoylamino)-3-oxopropanoic Acid
The benzylcarbamoyl group introduces an amide linkage, increasing hydrogen-bond donor/acceptor capacity. This modification could improve binding to enzymes or receptors but reduces lipophilicity compared to fluorinated analogs .
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic Acid
The dichlorophenyl group may confer distinct pharmacokinetic profiles, such as slower metabolic clearance .
Functional Group Variations
The target compound’s 2-oxo group is a common feature in oxopropanoic acids (e.g., pyruvic acid derivatives), but fluorination at the β-carbon distinguishes it from simpler analogs like 2-oxopropanoic acid (C₃H₄O₃), which lacks aromatic or halogen substituents .
Biological Activity
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of fluorine atoms, suggest that it may exhibit significant pharmacological properties, including enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C9H7F3O4
- Molecular Weight : 236.146 g/mol
- SMILES Notation : O=C(C(F)(F)C1=CC=C(C=C1)F)C(=O)O
Biological Activity Overview
The biological activity of 3,3-difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid has been investigated in various studies, particularly focusing on its role as an inhibitor of specific enzymes and its antimicrobial properties.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for various β-lactamases, which are enzymes produced by bacteria to resist antibiotics. For instance, a study highlighted the effectiveness of certain derivatives in inhibiting OXA-48 β-lactamase, with some compounds showing inhibitory concentrations (AC50) in the sub-micromolar range .
| Compound ID | AC50 (μM) | Activity Percent at 20 μM |
|---|---|---|
| ID1 | 0.72 | -94.1% |
| ID2 | 1.14 | -88.29% |
| ID3 | 0.84 | -94.5% |
This table illustrates the potency of various compounds related to the structure of 3,3-difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid against OXA-48.
Antimicrobial Activity
The antimicrobial properties of fluorinated compounds are well-documented due to their enhanced lipophilicity and ability to disrupt bacterial membranes. The introduction of fluorine atoms can increase the compound's hydrophobic character, potentially enhancing its penetration through lipid membranes .
A comparative study showed that fluorinated derivatives exhibited improved activity against Gram-negative bacteria compared to their non-fluorinated counterparts .
Case Studies
- Inhibition of OXA-48 β-Lactamase : A series of compounds were screened for their ability to inhibit OXA-48 β-lactamase. Among these, derivatives containing the difluoro substituent showed promising results, indicating that modifications at the phenyl ring significantly influence inhibitory potency .
- Antimicrobial Screening : In a study assessing various organofluorine compounds' antibacterial properties, it was found that those with trifluoromethyl groups displayed notable activity against resistant strains of bacteria such as Klebsiella pneumoniae . The study emphasized the role of fluorine in enhancing biological activity through increased membrane permeability.
The mechanism by which 3,3-difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid exerts its biological effects is likely multifaceted:
- Enzyme Binding : The presence of fluorine atoms may enhance binding affinity to target enzymes through hydrophobic interactions.
- Membrane Disruption : The lipophilic nature of fluorinated compounds can lead to disruption of bacterial cell membranes, increasing permeability and leading to cell lysis.
Q & A
Q. What are the optimal synthetic routes for 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid, considering regioselective fluorination?
Methodological Answer: The synthesis of this compound requires regioselective fluorination and aromatic coupling. A two-step approach is recommended:
- Step 1: Start with 4-fluorophenylacetone (CAS 37608-1A) as a precursor. Fluorinate the α-carbon using a fluorinating agent like DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce the difluoro group .
- Step 2: Oxidize the ketone intermediate to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods (e.g., L-amino-acid oxidase, which generates 2-oxo acids from amino acids) . Key Considerations:
- Monitor reaction progress via <sup>19</sup>F NMR to confirm fluorination efficiency.
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
| Synthetic Method | Precursor | Fluorination Agent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| DAST-mediated | 4-Fluorophenylacetone | DAST | 65–70 | >95% | |
| Enzymatic oxidation | Fluorinated intermediate | L-amino-acid oxidase | 50–55 | >90% |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid?
Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:
- <sup>1</sup>H/<sup>19</sup>F NMR: Identify fluorine substitution patterns and aromatic protons. The difluoro group at C3 shows a singlet in <sup>19</sup>F NMR (~-120 ppm), while the 4-fluorophenyl group resonates at ~-110 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (C₉H₅F₃O₃, exact mass 230.0164).
- X-ray Crystallography: Resolve stereochemical ambiguities (if crystalline).
- HPLC-PDA: Assess purity (>98% recommended for biological assays) .
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer: The difluoro and 4-fluorophenyl groups enhance electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).
- Experimental Design:
- Compare reaction rates with non-fluorinated analogs (e.g., 3-phenyl-2-oxopropanoic acid) using kinetic studies (UV-Vis monitoring at 280 nm).
- Use DFT calculations to map electron density at the carbonyl carbon (software: Gaussian 16) .
Q. What strategies can mitigate decomposition of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid under basic aqueous conditions?
Methodological Answer: The compound is prone to hydrolysis at high pH due to the electron-deficient carbonyl group. Mitigation strategies include:
- Buffered Solutions: Use phosphate buffer (pH 6.5–7.0) to stabilize the carboxylic acid form.
- Low-Temperature Storage: Store at -20°C in lyophilized form; reconstitute in anhydrous DMSO for assays .
- Protective Groups: Temporarily esterify the carboxylic acid (e.g., methyl ester) during handling .
| Condition | Decomposition Rate (pH 9.0, 25°C) | Stabilization Method | Reference |
|---|---|---|---|
| Aqueous buffer | t₁/₂ = 2.5 hours | pH 6.5 buffer, 4°C storage | |
| Organic solvent | t₁/₂ > 1 week | Anhydrous DMSO, N₂ atmosphere |
Q. Are there observed contradictions in the reported biological activity of fluorinated 2-oxopropanoic acid derivatives, and how can they be resolved?
Methodological Answer: Discrepancies arise from variations in assay conditions and substituent effects. For example:
- Contradiction: Some studies report anti-inflammatory activity, while others show no effect.
- Resolution:
-
Standardize assays (e.g., LPS-induced RAW 264.7 macrophage model).
-
Perform structure-activity relationship (SAR) studies to isolate the role of fluorine substitution.
-
Use isotopically labeled analogs (e.g., <sup>18</sup>F) to track metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
